molecular formula C21H24N2O4 B2511305 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953946-83-3

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B2511305
CAS No.: 953946-83-3
M. Wt: 368.433
InChI Key: HKIJBYFXWAVJSE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylmorpholinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then undergo further reactions to introduce the phenylmorpholinyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide exerts its effects is not well-documented in the literature. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-methoxyphenyl acetamide with morpholine derivatives. The structure is confirmed through various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and analgesic properties. The following sections summarize key findings related to its biological effects.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, colon, and breast cancers. It exhibited low cytotoxicity at concentrations around 10 µM, with slight sensitivity noted in leukemia cell lines (K-562 and SR) and colon cancer (HCT-15) .
    • Table 1 summarizes the anticancer activity across different cell lines:
    Cell Line TypeSensitivity (10 µM)Remarks
    Leukemia (K-562)Slightly sensitiveLow cytotoxicity observed
    Colon (HCT-15)Slightly sensitiveLow cytotoxicity observed
    Melanoma (SK-MEL-5)Not sensitiveMinimal effect noted

Anti-inflammatory and Analgesic Activities

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives containing the phenoxy-N-arylacetamide scaffold have shown promise in reducing inflammation and pain .

The proposed mechanisms for the biological activities include:

  • Inhibition of Tumor Growth : The compound may interfere with cellular signaling pathways involved in tumor proliferation.
  • Modulation of Inflammatory Mediators : It is suggested that the compound can downregulate pro-inflammatory cytokines.

Case Studies

Several case studies have been documented highlighting the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study by Hsieh et al. demonstrated that similar compounds significantly inhibited tumor growth in animal models when administered at specific dosages .
  • Case Study on Inflammation : Another research indicated that derivatives exhibited a reduction in edema in rodent models when tested for anti-inflammatory properties .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-9-7-16(8-10-18)13-20(24)22-14-21(25)23-11-12-27-19(15-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIJBYFXWAVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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